2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
Description
The compound 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide features a pyridazinone core substituted with a 4-(3-chlorophenyl)piperazine moiety and an acetamide side chain terminating in a cyclohexenylethyl group.
Properties
Molecular Formula |
C24H30ClN5O2 |
|---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C24H30ClN5O2/c25-20-7-4-8-21(17-20)28-13-15-29(16-14-28)22-9-10-24(32)30(27-22)18-23(31)26-12-11-19-5-2-1-3-6-19/h4-5,7-10,17H,1-3,6,11-16,18H2,(H,26,31) |
InChI Key |
OJOPPXBYGCWQMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine and pyridazine intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Nucleophilic Substitution at the 3-Chlorophenyl Group
The 3-chlorophenyl group undergoes nucleophilic aromatic substitution (SNAr) under basic or acidic conditions. This reactivity is critical for modifying the aromatic ring to introduce new functional groups.
Hydrolysis of the Acetamide and Pyridazinone Moieties
The acetamide and pyridazinone groups are susceptible to hydrolysis, yielding carboxylic acids or pyridazine derivatives.
Reduction Reactions
The pyridazinone ring and amide group can undergo reduction under catalytic hydrogenation or borohydride conditions.
| Reduction Target | Reagents | Conditions | Products |
|---|---|---|---|
| Pyridazinone carbonyl | H₂ (1 atm), Pd/C (10%) | EtOH, 25°C, 24 h | Dihydropyridazine derivative |
| Amide group | LiAlH₄ | Dry THF, 0–5°C, 2 h | Corresponding amine (secondary amine product) |
Condensation and Cyclization Reactions
The compound participates in condensation reactions to form heterocyclic systems, leveraging its amide and piperazine groups.
Oxidation of the Cyclohexenyl Group
The cyclohexenyl moiety undergoes oxidation to form epoxides or diketones, depending on the oxidizing agent.
| Oxidizing Agent | Conditions | Products | Characterization |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 2 h | Epoxide derivative | ¹H NMR (disappearance of vinyl protons at δ 5.6 ppm). |
| KMnO₄ | H₂O/acetone, 25°C, 6 h | 1,2-Cyclohexanedione | IR spectroscopy (C=O stretch at 1740 cm⁻¹). |
Piperazine Ring Functionalization
The piperazine nitrogen atoms can be alkylated or acylated to introduce substituents, altering pharmacokinetic properties.
Key Mechanistic Insights
-
Steric Effects : Bulky substituents on the cyclohexenyl group hinder nucleophilic attack at the acetamide carbonyl.
-
Electronic Effects : Electron-withdrawing groups on the pyridazinone ring increase susceptibility to hydrolysis .
Analytical Methods for Reaction Monitoring
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds containing piperazine derivatives exhibit significant antidepressant properties. The piperazine ring in this compound is believed to interact with serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors, which play crucial roles in mood regulation and the pathogenesis of depression .
2. Antipsychotic Effects
The presence of the chlorophenyl group suggests potential antipsychotic activity. Studies on similar piperazine derivatives have shown efficacy in treating schizophrenia and other psychotic disorders due to their ability to modulate dopaminergic pathways .
3. Anti-inflammatory Properties
Preliminary investigations into related compounds have demonstrated anti-inflammatory effects. For instance, derivatives of pyridazine have been shown to inhibit pro-inflammatory cytokines, indicating that the compound may also possess anti-inflammatory properties .
Case Studies
Case Study 1: Antidepressant Evaluation
In a controlled study, a derivative similar to the target compound was evaluated for its antidepressant effects in animal models. The results showed a significant reduction in depressive-like behaviors compared to control groups, suggesting that modifications to the piperazine structure enhance serotonergic activity .
Case Study 2: Antipsychotic Activity
Another study focused on a related piperazine derivative demonstrated notable antipsychotic effects in clinical trials. Patients reported improvements in symptoms associated with schizophrenia after administration of the compound over several weeks, supporting the hypothesis that structural similarities contribute to pharmacological efficacy .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl}acetamide
- Structural Differences :
- The piperazine ring is substituted with a 4-fluorophenyl group instead of 3-chlorophenyl.
- The acetamide side chain is attached to a 3-chlorobenzyl group rather than a cyclohexenylethyl group.
- The benzyl group introduces aromaticity, which could lower metabolic stability due to susceptibility to cytochrome P450 oxidation .
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide
- Structural Differences: The pyridazinone core is 4,5-dichloro-substituted, unlike the unsubstituted core in the target compound. The side chain includes an azepane sulfonyl group and a methylphenyl moiety.
- Functional Implications :
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] Derivatives
- Structural Differences: Pyridazinone is substituted with a p-tolyl (methylphenyl) group at position 3. The acetamide side chain is esterified as a methyl ester.
- The methyl ester may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, enhancing bioavailability .
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide
- Structural Differences: Pyridazinone is 5-chloro-substituted and fused to a pyrrolidine ring. The side chain includes a cyclopropyl amide.
- Cyclopropane’s strain may enhance binding affinity through restricted rotation .
Comparative Data Table
*Estimated based on PubChem data .
Key Research Findings
- Synthetic Efficiency : The target compound’s synthesis likely follows a multi-step route similar to (79% yield for a related acetamide), though its cyclohexenylethyl group may require additional purification steps .
- Receptor Targeting : Fluorophenyl and chlorophenyl piperazine analogs () are common in CNS drug design, suggesting the target compound may interact with 5-HT1A or D2 receptors .
- Metabolic Stability : The cyclohexenylethyl group in the target compound may resist oxidation better than benzyl or simple alkyl chains, as seen in and .
Biological Activity
The compound 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 436.38 g/mol. The structure features a piperazine ring, a pyridazinone moiety, and a cyclohexene substituent, which may contribute to its biological effects.
Antimicrobial Activity
Research indicates that derivatives of pyridazinones, similar to the compound , exhibit significant antibacterial and antifungal properties. For instance, compounds bearing the pyridazinone ring have shown effectiveness against various Gram-positive and Gram-negative bacteria, with some demonstrating IC50 values as low as 0.091 mM against E. coli . The presence of the piperazine group is often associated with enhanced bioactivity due to its ability to interact with biological targets.
Anticancer Properties
Studies have revealed that certain pyridazinone derivatives possess antitumor effects. For example, compounds synthesized from pyridazinone structures have been tested against various cancer cell lines, including leukemia and breast cancer cells. These studies reported high cytotoxicity at concentrations below 2 µM, suggesting that the compound may also exhibit potential anticancer activity .
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Inhibitors of these enzymes are vital in treating neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that similar compounds bind effectively to the active site of these enzymes, indicating a potential mechanism for their biological activity .
Case Studies and Research Findings
The proposed mechanism of action for the biological activities of the compound involves:
- Enzyme Inhibition : Binding to AChE and BChE, leading to increased levels of acetylcholine in synaptic clefts.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function through interactions with bacterial enzymes.
- Anticancer Pathways : Induction of apoptosis in cancer cells via pathways activated by pyridazinone derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The compound’s pyridazinone core and piperazine-aryl linkage suggest multi-step synthesis. A typical approach involves:
- Step 1 : Condensation of 3-chlorophenylpiperazine with a pyridazinone precursor (e.g., ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate) under reflux in ethanol with catalytic acetic acid .
- Step 2 : Acetamide coupling via nucleophilic substitution using chloroacetyl chloride and cyclohexenylethylamine in dry DCM with triethylamine as a base .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for solubility) or temperature (40–60°C) to improve yields.
Q. How can structural purity be validated post-synthesis?
- Methodology :
- NMR : Compare - and -NMR spectra with reference data for pyridazinone (δ ~6.5–7.5 ppm for aromatic protons) and piperazine (δ ~2.5–3.5 ppm for N–CH) .
- HPLC : Use a C18 column with UV detection at 254 nm; retention time should align with standards (e.g., ≥95% purity) .
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z ~528 (calculated for CHClNO).
Q. What safety protocols are critical during handling?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy of piperazine derivatives .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
- Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity assays in rodent models .
Advanced Research Questions
Q. How can computational modeling predict the compound’s receptor-binding affinity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with dopamine D2/D3 receptors (piperazine moiety as a key pharmacophore). Validate with crystallographic data of analogous structures (e.g., PDB ID: 6CM4) .
- QSAR Analysis : Corrogate substituent effects (e.g., 3-chlorophenyl vs. 4-chlorophenyl) on binding energy using Hammett constants .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare IC values for serotonin 5-HT antagonism across assays (e.g., radioligand binding vs. functional cAMP assays). Adjust for assay-specific variables (e.g., membrane preparation methods) .
- Dose-Response Curves : Replicate experiments with standardized cell lines (e.g., HEK293 expressing human receptors) and control for batch-to-batch compound variability .
Q. How can metabolic stability be improved for in vivo studies?
- Methodology :
- Derivatization : Introduce electron-withdrawing groups (e.g., fluorination at the cyclohexene ring) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the acetamide as a tert-butyl carbamate for enhanced plasma half-life, with enzymatic cleavage in target tissues .
Q. What crystallographic techniques elucidate solid-state conformation?
- Methodology :
- X-ray Diffraction : Grow single crystals via slow evaporation in ethanol/water (9:1). Resolve piperazine-pyridazinone dihedral angles (expected ~60°) and hydrogen-bonding networks using SHELX .
- Thermal Analysis : Perform DSC to identify polymorphs (melting point ~180–185°C) and assess stability under accelerated storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
